molecular formula C26H22ClN3O3 B2812194 5-(4-chlorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-37-7

5-(4-chlorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2812194
CAS RN: 866347-37-7
M. Wt: 459.93
InChI Key: LBJHGMFEZAKOPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, FT-IR, and mass spectrometry would be used to characterize the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the methoxy groups and the chlorobenzyl group could potentially make the molecule reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and chlorobenzyl groups could affect its solubility, while the pyrazoloquinoline core could influence its stability .

Scientific Research Applications

Crystallographic and Structural Insights

Crystal Structure Analysis : A study by Baumer et al. (2004) detailed the crystallographic analysis of a related compound, demonstrating the aromatization of the pyrazolo[4,3-c]quinoline system and the formation of hydrogen bonds that contribute to the stability of the crystal structure. This insight is crucial for understanding the molecular interactions and designing derivatives with enhanced properties (Baumer et al., 2004).

Synthetic Approaches and Chemical Reactions

Microwave-Assisted Synthesis : Mogilaiah et al. (2003) described the synthesis of pyrazolo[3,4-b]quinolines using microwave irradiation, highlighting the technique's efficiency in enhancing reaction rates and yields. This method is significant for the rapid and efficient synthesis of such compounds (Mogilaiah et al., 2003).

Convergent Synthesis of Trifluoromethyl-substituted Derivatives : Bonacorso et al. (2016) reported a convergent synthesis strategy for trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, showcasing a method to incorporate trifluoromethyl groups into the pyrazoloquinoline framework. This approach is essential for modifying the electronic properties and potentially the biological activity of these compounds (Bonacorso et al., 2016).

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in drug development or as a building block in organic synthesis .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-31-19-10-6-17(7-11-19)25-21-15-30(14-16-4-8-18(27)9-5-16)22-13-24(33-3)23(32-2)12-20(22)26(21)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHGMFEZAKOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

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